molecular formula C8H13N3O B13796046 Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-

Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-

Cat. No.: B13796046
M. Wt: 167.21 g/mol
InChI Key: RYZMIBSFRZJAGO-UHFFFAOYSA-N
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Description

Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]- is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-, often involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .

Industrial Production Methods

Industrial production methods for imidazole derivatives typically involve multi-step synthesis processes that are optimized for large-scale production. These methods often employ catalysts and reagents that are cost-effective and readily available, ensuring the economic feasibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction produces dihydroimidazoles .

Scientific Research Applications

Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]- has numerous scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]- involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical processes. This coordination can inhibit or activate enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]- is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-[1-(1H-imidazol-5-yl)propan-2-yl]acetamide

InChI

InChI=1S/C8H13N3O/c1-6(11-7(2)12)3-8-4-9-5-10-8/h4-6H,3H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

RYZMIBSFRZJAGO-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=CN1)NC(=O)C

Origin of Product

United States

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